molecular formula C21H20N4O2S B2972981 N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1008085-05-9

N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2972981
CAS No.: 1008085-05-9
M. Wt: 392.48
InChI Key: JQMHHAHISLEOCH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinazoline ring fused with an imidazole ring, along with a thioacetamide group and a dimethylphenyl substituent.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-12-8-9-13(2)17(10-12)23-18(26)11-28-21-24-16-7-5-4-6-15(16)19-22-14(3)20(27)25(19)21/h4-10,14H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMHHAHISLEOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is fused to the quinazoline ring using reagents such as ammonium acetate and acetic anhydride.

    Thioacetamide Group Addition: The thioacetamide group is introduced via a nucleophilic substitution reaction using thioacetic acid or its derivatives.

    Dimethylphenyl Substitution: The final step involves the substitution of the phenyl ring with dimethyl groups using Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution: Carried out in the presence of catalysts or under reflux conditions to enhance reaction rates.

Major Products Formed

    Oxidation: May lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide: shares structural similarities with other quinazoline and imidazole derivatives.

Uniqueness

    Structural Features: The unique combination of the quinazoline and imidazole rings, along with the thioacetamide group, distinguishes it from other compounds.

    Functional Properties: Its specific reactivity and potential biological activity make it a valuable compound for research and development.

Biological Activity

N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by a dimethylphenyl moiety and an imidazoquinazoline derivative linked via a thioacetamide group. Its molecular formula is C15H16N4OS, and it exhibits specific physicochemical properties that influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 2,5-dimethylphenyl scaffold demonstrate significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various strains of bacteria and fungi:

Compound Target Pathogen Activity
3hMethicillin-resistant Staphylococcus aureusHigh activity against resistant strains
7Vancomycin-resistant Enterococcus faeciumBroad-spectrum antifungal activity
9fDrug-resistant Candida strainsSuperior activity compared to fluconazole

These findings suggest that the thiazole derivatives related to this compound could serve as promising candidates for the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
A54925Induction of apoptosis and cell cycle arrest
Caco-230Inhibition of proliferation and invasion

The anticancer properties are attributed to the compound's ability to interfere with cellular signaling pathways that regulate cell growth and survival .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiazole derivatives against standard bacterial strains. The results indicated that compounds related to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, the compound was tested for its cytotoxic effects. The results revealed a dose-dependent response in both A549 and Caco-2 cell lines, with notable decreases in cell viability at concentrations above 20 µM.

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